Tafluprost

Catalog No.
S544424
CAS No.
209860-87-7
M.F
C25H34F2O5
M. Wt
452.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tafluprost

CAS Number

209860-87-7

Product Name

Tafluprost

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate

Molecular Formula

C25H34F2O5

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m1/s1

InChI Key

WSNODXPBBALQOF-VEJSHDCNSA-N

SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O

Solubility

Insoluble
5.28e-03 g/L

Synonyms

1-methylethyl (5Z)-7-((1R,2R, 3R,5S)-2-((1E)-3,3-difluoro-4-phenoxy -1-butenyl)-3,5-dihydroxycyclopentyl)-5-heptenoate, AFP-168, tafluprost

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O

Description

The exact mass of the compound Tafluprost is 452.23743 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble5.28e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Prostaglandins - Prostaglandins F - Supplementary Records. It belongs to the ontological category of prostaglandins Falpha in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

IOP-Lowering Effects

Studies have demonstrated that tafluprost is effective in reducing IOP. A clinical trial involving patients with open-angle glaucoma found that tafluprost 0.0015% administered once daily produced a significant reduction in IOP compared to placebo after three months of treatment []. Similar findings were reported in other studies, suggesting tafluprost's potential as a glaucoma medication.

Note

It's important to remember that the study referenced above investigated the use of tafluprost in horses, not humans. While it provides evidence for IOP reduction, further research is needed to confirm its efficacy and safety in human glaucoma patients.

Side Effects and Limitations

Research has also identified potential limitations and side effects associated with tafluprost use. A study evaluating tafluprost in horses reported ocular surface complications such as chemosis (eye swelling), episcleral injection (redness), and blepharospasm (excessive blinking) []. These side effects highlight the need for further investigation into the safety profile of tafluprost in humans.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid

XLogP3

4.5

Exact Mass

452.23743

Boiling Point

100°C

LogP

4.05

Appearance

White solid powder

Melting Point

87.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1O6WQ6T7G3

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (77.55%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H370 (73.47%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (75.51%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H413 (73.47%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Tafluprost is indicated for reducing elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension.
FDA Label
Treatment of glaucoma
Treatment of ocular hypertension, Treatment of glaucoma

Pharmacology

Tafluprost is a novel prostaglandin analog with a high affinity for the fluoroprostaglandin (FP) receptor PGF2α. Tafluprost has an affinity for the FP receptor that is approximately 12 times higher than that of the carboxylic acid of latanoprost, but with almost no potential to bind to other receptors.

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01EE - Prostaglandin analogues
S01EE05 - Tafluprost

Mechanism of Action

Tafluprost acid is a prostanoid selective FP receptor agonist that is believed to reduce the intraocular pressure (IOP) by increasing the outflow of aqueous humor. Studies in animals and humans suggest that the main mechanism of action is increased uveoscleral outflow.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Prostaglandin
PTGFR [HSA:5737] [KO:K04262]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

209860-87-7

Wikipedia

Tafluprost

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Niwano Y, Iwasawa A, Ayaki M. Ocular surface cytotoxicity and safety evaluation of tafluprost, a recently developed anti-glaucoma prostaglandin analog. Ophthalmol Eye Dis. 2014 Feb 13;6:5-12. doi: 10.4137/OED.S12445. eCollection 2014. Review. PubMed PMID: 24558301; PubMed Central PMCID: PMC3928056.
2: Duh D, Tanret I. [Tafluprost (Saflutan) ophthalmic use]. J Pharm Belg. 2013 Jun;(2):41-2. Review. French. PubMed PMID: 23798185.
3: Swymer C, Neville MW. Tafluprost: the first preservative-free prostaglandin to treat open-angle glaucoma and ocular hypertension. Ann Pharmacother. 2012 Nov;46(11):1506-10. doi: 10.1345/aph.1R229. Epub 2012 Oct 23. Review. PubMed PMID: 23092867.
4: Papadia M, Bagnis A, Scotto R, Traverso CE. Tafluprost for glaucoma. Expert Opin Pharmacother. 2011 Oct;12(15):2393-401. doi: 10.1517/14656566.2011.606810. Review. PubMed PMID: 21916788.
5: Pantcheva MB, Seibold LK, Awadallah NS, Kahook MY. Tafluprost: a novel prostaglandin analog for treatment of glaucoma. Adv Ther. 2011 Sep;28(9):707-15. doi: 10.1007/s12325-011-0055-8. Epub 2011 Aug 18. Review. PubMed PMID: 21858491.

Explore Compound Types